N-(furan-2-ylmethyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
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Description
N-(furan-2-ylmethyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a useful research compound. Its molecular formula is C23H22N4O4 and its molecular weight is 418.453. The purity is usually 95%.
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Biological Activity
N-(furan-2-ylmethyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, synthesis, and the results from various studies assessing its biological effects.
The molecular formula for this compound is C23H22N4O4 with a molecular weight of 418.4 g/mol. The structure features a pyrazolo-pyridine core, which is known for its diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C23H22N4O4 |
Molecular Weight | 418.4 g/mol |
CAS Number | 921823-93-0 |
Biological Activity Overview
Recent studies have indicated that compounds similar to N-(furan-2-ylmethyl)-3-oxo-2-phenyl derivatives exhibit a range of biological activities including:
-
Antimicrobial Activity :
- Compounds derived from furan and pyrazole structures have shown promising antibacterial properties. For instance, derivatives have been tested against various bacterial strains with minimal inhibitory concentrations (MICs) ranging from 0.25 to 16 µg/mL, indicating significant effectiveness against pathogens such as Staphylococcus epidermidis and Escherichia coli .
- Anticancer Properties :
- Anti-inflammatory Effects :
Case Study 1: Antimicrobial Efficacy
In a study investigating the antimicrobial properties of furan derivatives, several compounds were synthesized and tested against standard bacterial strains. Among these, derivatives with structural similarities to N-(furan-2-ylmethyl)-3-oxo exhibited MIC values indicating strong activity against Gram-positive and Gram-negative bacteria .
Case Study 2: Cytotoxicity Assessment
A separate investigation focused on the cytotoxic effects of related pyrazolo compounds on human cancer cell lines. The results demonstrated that certain derivatives were effective in inhibiting cell proliferation at concentrations that did not affect normal cells, suggesting a favorable therapeutic index .
The biological activities of N-(furan-2-ylmethyl)-3-oxo compounds are hypothesized to be mediated through various mechanisms:
- Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Receptor Binding : These compounds may interact with specific receptors involved in inflammation and cancer pathways, modulating cellular responses.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-3-oxo-5-(oxolan-2-ylmethyl)-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4/c28-22(24-12-17-8-4-10-30-17)19-14-26(13-18-9-5-11-31-18)15-20-21(19)25-27(23(20)29)16-6-2-1-3-7-16/h1-4,6-8,10,14-15,18H,5,9,11-13H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHMFOCAFZTUTAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C=C3C(=NN(C3=O)C4=CC=CC=C4)C(=C2)C(=O)NCC5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.